

Purity comparison of 5-Carboxyphthalide from different suppliers

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| Compound of Interest | | |
|----------------------|--------------------|-----------|
| Compound Name: | 5-Carboxyphthalide | |
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Introduction to 5-Carboxyphthalide and the Imperative of Purity

5-Carboxyphthalide is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) citalopram. The purity of this starting material is paramount as impurities can carry through the synthetic route, potentially leading to final drug products with undesirable characteristics, including reduced efficacy, altered bioavailability, or adverse patient reactions. Therefore, rigorous purity assessment of **5-Carboxyphthalide** from different commercial suppliers is a critical step in drug development and manufacturing. This guide outlines the standardized analytical procedures for such a comparison.

Identified Suppliers of 5-Carboxyphthalide

A number of chemical suppliers provide **5-Carboxyphthalide**. While not exhaustive, the following list includes some of the key suppliers mentioned in publicly available sources:

- Simson Pharma Limited: Provides a Certificate of Analysis with their product, which should detail the purity.[1]
- Clever Pathway Private Limited: A manufacturer and exporter of 5-Carboxyphthalide.[2]
- ALTRAKEM PHARMA LIFE SCIENCES PRIVATE LIMITED: States a purity of 99%.[3]



- SVR API Pvt Ltd: States a purity of 98%.[3]
- Sigma-Aldrich (now Merck): A major global supplier of chemical reagents.
- Apollo Scientific: A UK-based supplier of research chemicals.[4]

It is incumbent upon the researcher to obtain samples from their suppliers of interest and perform the analyses as described below.

Comparative Purity Analysis Data

The following table should be used to summarize the quantitative purity data obtained from the analysis of **5-Carboxyphthalide** samples from different suppliers.

| Supplier | Lot Number | Stated Purity (%) | HPLC Purity (%) | qNMR Purity (%) | Major Impurities Identified by MS | Notes |
|------------|---------------|----------------------|--------------------|--------------------|--|-------|
| Supplier A | _ | | | | | |
| Supplier B | _ | | | | | |
| Supplier C | _ | | | | | |
| Supplier D | _ | | | | | |

Experimental Protocols for Purity Determination High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds.[5][6][7] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

4.1.1 Principle



A solution of the **5-Carboxyphthalide** sample is injected into the HPLC system. As it passes through the column, the compound and its impurities are separated. A detector measures the absorbance of the eluting compounds, and the area of the peak corresponding to **5-Carboxyphthalide** is compared to the total area of all peaks to determine its purity.

4.1.2 Instrumentation and Conditions

- HPLC System: A standard HPLC system with a UV detector is sufficient.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.
- Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μL.
- Column Temperature: 30 °C.

4.1.3 Sample Preparation

- Accurately weigh approximately 10 mg of 5-Carboxyphthalide.
- Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
- Filter the solution through a 0.45 μm syringe filter before injection.

4.1.4 Data Analysis

The percentage purity is calculated as follows:

Purity (%) = (Area of the main peak / Total area of all peaks) \times 100



Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[8]

4.2.1 Principle

qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte with the integral of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.

4.2.2 Instrumentation and Reagents

- NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Internal Standard: A certified internal standard with a known purity, such as maleic anhydride
 or dimethyl sulfone. The standard should have a simple spectrum with at least one signal
 that does not overlap with any signals from the analyte or solvent.
- Deuterated Solvent: A high-purity deuterated solvent, such as DMSO-d6 or CDCl3, that dissolves both the sample and the internal standard.[9]

4.2.3 Sample Preparation

- Accurately weigh a specific amount of the 5-Carboxyphthalide sample (e.g., 10 mg).
- Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
- Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

4.2.4 Data Acquisition and Processing

 Acquire a proton (¹H) NMR spectrum with a sufficiently long relaxation delay to ensure complete relaxation of all relevant nuclei.



• Carefully integrate the non-overlapping signals of both the analyte and the internal standard.

4.2.5 Calculation

The purity of the sample is calculated using the following formula:

Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- M = Molar mass
- m = mass
- P std = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is instrumental in identifying the chemical structures of impurities.[10]

4.3.1 Principle

The sample is first separated by HPLC as described above. The eluent from the HPLC is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the parent compound and any co-eluting impurities.

4.3.2 Instrumentation

An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap) is used.

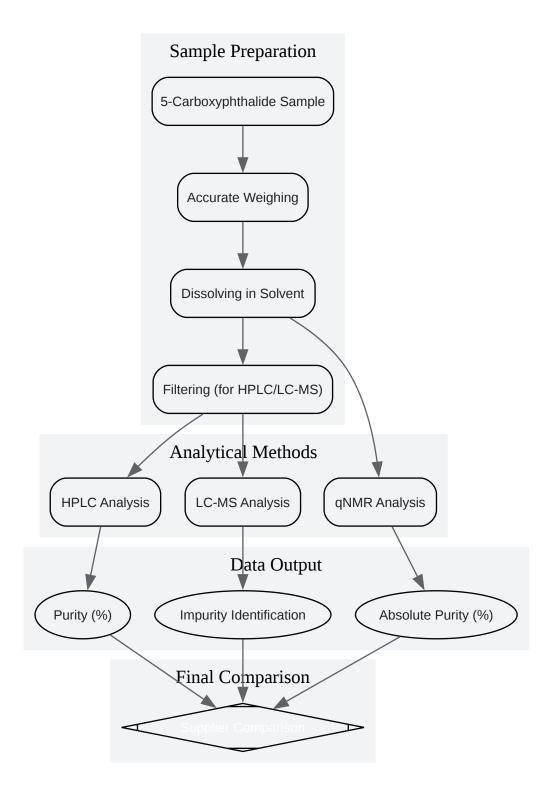


4.3.3 Data Analysis

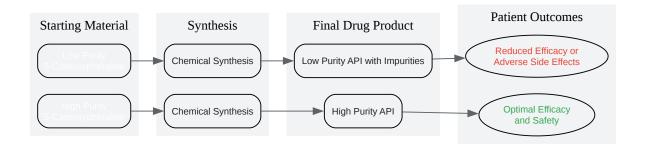
The mass spectra of the impurity peaks are analyzed to determine their molecular weights. This information, along with knowledge of the synthetic process of **5-Carboxyphthalide**, can help in postulating the structures of the impurities.

Visualized Workflows and Rationale Experimental Workflow for Purity Determination









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